molecular formula C26H52NO7P B1235025 1-Oleoyl-lysopc CAS No. 3542-29-8

1-Oleoyl-lysopc

Cat. No.: B1235025
CAS No.: 3542-29-8
M. Wt: 521.7 g/mol
InChI Key: YAMUFBLWGFFICM-SEYXRHQNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Oleoyl-lysopc can be synthesized through enzymatic reactions involving phospholipases. For example, phospholipase A2 can hydrolyze phosphatidylcholine to produce lysophosphatidylcholine . Another method involves the use of immobilized lipase-catalyzed synthesis and purification .

Industrial Production Methods

Industrial production of this compound typically involves large-scale enzymatic processes. These processes are optimized for high yield and purity, often using bioreactors and continuous flow systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-Oleoyl-lysopc undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Oleoyl-lysopc is unique due to its specific acyl group composition and its role in cell signaling and membrane dynamics. Unlike other lysophosphatidylcholines, it has a distinct impact on membrane fluidity and cellular signaling pathways .

Properties

IUPAC Name

[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h12-13,25,28H,5-11,14-24H2,1-4H3/b13-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMUFBLWGFFICM-SEYXRHQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201305217
Record name Oleoyl lysophosphatidylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201305217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3542-29-8
Record name Oleoyl lysophosphatidylcholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3542-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oleoyl lysophosphatidylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003542298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oleoyl lysophosphatidylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201305217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: The research mentions that diphosphatidylglycerol is essential for optimal activity of cytochrome c oxidase. What role does 1-oleoyl lysophosphatidylcholine play in this context?

A1: The research primarily focuses on the essential role of diphosphatidylglycerol for cytochrome c oxidase activity [, ]. While 1-oleoyl lysophosphatidylcholine is mentioned as a component of the assay mixture, the studies do not directly investigate its specific interaction with the enzyme. The research highlights that 1-oleoyl lysophosphatidylcholine alone cannot substitute for diphosphatidylglycerol in activating cytochrome c oxidase []. This suggests that the specific structure and properties of diphosphatidylglycerol are crucial for its interaction with the enzyme and subsequent activity.

Q2: The research paper discusses lysophospholipids in the context of human brain enzymes. Does this research shed any light on potential roles of 1-oleoyl lysophosphatidylcholine in the brain?

A2: While the research on lysophospholipid metabolizing enzymes in the human brain [] provides valuable insights into the general importance of lysophospholipids in brain function, it does not specifically investigate 1-oleoyl lysophosphatidylcholine. Further research would be needed to determine if the enzymatic pathways and functions described for other lysophospholipids in the brain are also relevant to 1-oleoyl lysophosphatidylcholine.

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